Stearoyl coenzyme A lithium

Content Navigation

CAS Number

Product Name

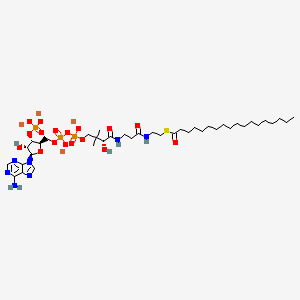

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Stearoyl coenzyme A (Stearoyl-CoA) lithium (CAS 193402-48-1) is a highly purified, 18-carbon saturated fatty acyl-CoA thioester supplied in its lithium salt form to improve aqueous processability and chemical stability. As the primary endogenous substrate for stearoyl-CoA desaturase (SCD) enzymes, it is a critical precursor and reagent for lipid metabolism assays, enzyme kinetics, and structural biology workflows. The lithium salt formulation mitigates the rapid thioester hydrolysis and severe insolubility characteristic of free acid acyl-CoAs, ensuring reliable dosing, stable stock solutions, and reproducible critical micelle concentrations in in vitro screening environments.

Substituting Stearoyl-CoA lithium with its free acid form or shorter-chain analogs (e.g., Palmitoyl-CoA) introduces severe workflow and data integrity risks. The free acid form is highly unstable and prone to rapid degradation in aqueous buffers, leading to unpredictable substrate concentrations and assay failure. Furthermore, utilizing Palmitoyl-CoA (C16:0) as a generic long-chain substitute alters enzymatic recognition; for instance, human SCD1, SCD2, and SCD5 preferentially desaturate the C18:0 chain of Stearoyl-CoA, whereas SCD3 preferentially desaturates C16:0[1]. Consequently, substituting chain lengths fundamentally skews enzyme kinetic data, ion channel activation profiles, and downstream lipidomic readouts, making the exact C18:0 lithium salt indispensable for targeted metabolic and electrophysiological assays.

Aqueous Solubility and Assay Processability

The formulation of Stearoyl-CoA as a lithium salt significantly enhances its handling and processability in laboratory workflows compared to the free acid baseline. While free acid long-chain acyl-CoAs are notoriously insoluble in water and prone to rapid thioester hydrolysis, the lithium salt form allows for stable stock solutions (sparingly soluble at 1-10 mg/mL in co-solvents like Acetonitrile:Water) and maintains structural integrity during standard storage at -20°C . This enhanced processability ensures that the compound can be reliably introduced into enzymatic assays without precipitating or requiring excessive organic solvents that could denature target proteins.

| Evidence Dimension | Aqueous processability and stability |

| Target Compound Data | Stearoyl-CoA lithium salt (Processable in aqueous/co-solvent buffers at 1-10 mg/mL) |

| Comparator Or Baseline | Stearoyl-CoA free acid (Highly insoluble, rapid thioester hydrolysis) |

| Quantified Difference | Transition from insoluble/unstable to highly processable in standard assay buffers. |

| Conditions | In vitro assay preparation, standard physiological buffers |

Procurement of the lithium salt is mandatory for high-throughput screening and enzymatic assays to prevent substrate precipitation and ensure reproducible dosing.

Enzymatic Specificity in SCD Isoform Assays

In metabolic screening, the exact acyl chain length dictates enzyme affinity and catalytic turnover. Stearoyl-CoA (C18:0) is the physiological substrate for stearoyl-CoA desaturase isoforms 1, 2, 4, and 5, which convert it to oleoyl-CoA. In contrast, Palmitoyl-CoA (C16:0) is the primary substrate for SCD3 [1]. Using Palmitoyl-CoA as a generic substitute in SCD1 screens results in reduced catalytic turnover and skewed IC50 values for inhibitors.

| Evidence Dimension | Substrate preference and catalytic turnover |

| Target Compound Data | Stearoyl-CoA (Primary substrate for SCD1, SCD2, SCD4, SCD5) |

| Comparator Or Baseline | Palmitoyl-CoA (Primary substrate for SCD3, lower affinity for SCD1) |

| Quantified Difference | Distinct isoform-specific preference driving differential desaturation rates. |

| Conditions | In vitro recombinant SCD isoform assays |

Buyers developing SCD1-targeted therapeutics must procure the exact C18:0 substrate to ensure accurate kinetic measurements and valid inhibitor screening data.

Ion Channel Activation Efficacy

Long-chain acyl-CoAs are potent endogenous activators of ATP-sensitive potassium (KATP) channels. Electrophysiological studies demonstrate that increasing the acyl chain length from 16 carbons (Palmitoyl-CoA) to 18 carbons (Stearoyl-CoA) results in a significant increase in KATP channel activation[1]. Furthermore, introducing double bonds (e.g., oleoyl-CoA or linoleoyl-CoA) reduces this stimulatory effect. Therefore, Stearoyl-CoA provides a maximal, saturated-chain baseline for channel gating studies.

| Evidence Dimension | KATP channel activation magnitude |

| Target Compound Data | Stearoyl-CoA (Maximal activation due to 18-carbon saturated chain) |

| Comparator Or Baseline | Palmitoyl-CoA or Linoleoyl-CoA (Significantly lower channel activation) |

| Quantified Difference | Significant increase in normalized current for C18:0 vs C16:0 and unsaturated variants. |

| Conditions | Patch-clamp electrophysiology of KATP channels at 100 nmol/L |

For researchers screening lipid-gated ion channels, procuring Stearoyl-CoA ensures the highest dynamic range for saturated acyl-CoA-driven channel activation.

Mitochondrial Protein Oligomerization Affinity

The mitochondrial division proteins MiD49 and MiD51 are regulated by direct binding to acyl-CoAs. Structural and biochemical assays reveal that these proteins strongly bind long-chain acyl-CoAs, binding Stearoyl-CoA and Palmitoyl-CoA in a 1:1 stoichiometry to induce oligomerization, while showing minimal affinity for myristoyl-CoA (C14:0) and no detectable binding for octanoyl-CoA (C8:0)[1]. Utilizing the correct long-chain variant is critical for inducing the physiological oligomeric state in vitro.

| Evidence Dimension | Protein binding and oligomerization induction |

| Target Compound Data | Stearoyl-CoA (1:1 binding stoichiometry, strong oligomerization) |

| Comparator Or Baseline | Octanoyl-CoA (No detectable binding or oligomerization) |

| Quantified Difference | Complete shift from non-binding (C8:0) to high-affinity 1:1 complex formation (C18:0). |

| Conditions | In vitro size-exclusion chromatography and HPLC binding assays |

Structural biologists and biochemists must select long-chain variants like Stearoyl-CoA to successfully reconstitute and study mitochondrial division complexes.

High-Throughput Screening of SCD1 Inhibitors

Because Stearoyl-CoA is the targeted substrate for SCD1, SCD2, SCD4, and SCD5, it is the mandatory precursor for accurately measuring desaturase activity and screening small-molecule inhibitors in oncology and metabolic disease research[1]. Substituting with shorter-chain CoAs compromises assay validity.

Lipid-Gated Ion Channel Electrophysiology

In patch-clamp studies of KATP channels, Stearoyl-CoA provides the maximal activation baseline among saturated acyl-CoAs [2]. It is the required reagent for establishing the upper bounds of lipid-induced channel gating before testing antagonists or unsaturated variants.

Structural Reconstitution of Mitochondrial Dynamics

For in vitro structural biology workflows targeting MiD49 and MiD51, Stearoyl-CoA acts as an essential high-affinity ligand to induce the physiological 1:1 oligomeric state required for accurate crystallographic or cryo-EM analysis [3].

Standardized Lipidomic Profiling and Mass Spectrometry

The lithium salt form of Stearoyl-CoA ensures stable, reproducible stock solutions, making it a reliable internal standard or reference material for LC-MS/MS quantification of long-chain acyl-CoA pools in tissue extracts .

References

- [1] AL-Ahmadi, W., et al. "Role of Stearoyl-CoA Desaturase 1 in Cardiovascular Physiology." International Journal of Molecular Sciences, 24(6), 5330 (2023).

- [2] Manning Fox, J. E., et al. "Saturated and cis/trans Unsaturated Acyl CoA Esters Differentially Regulate Wild-Type and Polymorphic β-Cell ATP-Sensitive K+ Channels." Diabetes, 54(7), 2059-2066 (2005).

- [3] Losón, O. C., et al. "Fatty acyl-coenzyme A activates mitochondrial division through oligomerization of MiD49 and MiD51." Nature Cell Biology, 18(9), 984-994 (2016).

Dates

Explore Compound Types